N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a 2-chloro-4-fluorophenyl acetamide substituent and a phenethyl group at position 6 of the heterocyclic core. Its distinct substituents—chloro and fluoro on the phenyl ring, ethyl and methyl groups on the pyrazole ring, and a phenethyl side chain—suggest tailored physicochemical properties and target selectivity.
Properties
Molecular Formula |
C24H23ClFN5O3 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H23ClFN5O3/c1-3-31-22-21(15(2)28-31)30(14-20(32)27-19-10-9-17(26)13-18(19)25)24(34)29(23(22)33)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32) |
InChI Key |
YKJUPEHSVYCFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenyl and acetamide groups through various substitution reactions. Common reagents used in these reactions include halogenated phenyl compounds, ethyl and methyl groups, and acetamide derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) at the C-2 position. Typical conditions include:
| Reaction Target | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorine substitution | K₂CO₃, DMF, 80°C, amines/thiols | Replacement with -NH₂/-SH groups |
| Fluorine substitution | CuI, 1,10-phenanthroline, DMSO | Selective displacement with -OH |
Reaction rates depend on electronic effects from the pyrazolo[4,3-d]pyrimidine core, which activates the para-fluorine toward substitution.
Hydrolysis of Acetamide Moiety
The terminal acetamide group can undergo acid- or base-catalyzed hydrolysis:
Conditions:
-
Acidic: 6M HCl, reflux (4–6 hrs) → carboxylic acid derivative
-
Basic: NaOH (20%), 60°C (2–3 hrs) → sodium carboxylate
The reaction preserves the pyrazolo[4,3-d]pyrimidine system but modifies solubility and hydrogen-bonding capacity.
Oxidation of Dihydro-pyrimidine Ring
Controlled oxidation transforms the 6,7-dihydro-pyrimidine ring into a fully aromatic system:
| Oxidizing Agent | Conditions | Product Structure Change |
|---|---|---|
| DDQ | CH₂Cl₂, RT, 12 hrs | 5,7-dioxo → 5,7-dihydroxy |
| MnO₂ | Toluene, 80°C, 8 hrs | Dehydrogenation to pyrimidine |
This modification enhances π-stacking interactions in biological systems.
Cyclization Reactions
The compound participates in intramolecular cyclization under basic conditions:
Example Protocol:
-
Reagent: NaH (2 eq), THF, 0°C → RT
-
Outcome: Formation of a 7-membered lactam via attack of the acetamide nitrogen on the pyrimidine C-5 carbonyl
This reaction demonstrates the flexibility of the dioxopyrazolo scaffold for generating novel heterocycles.
Cross-Coupling Reactions
The phenethyl side chain enables transition-metal-catalyzed coupling:
| Reaction Type | Catalytic System | Scope |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amines |
These reactions enable modular diversification of the phenethyl group for structure-activity relationship (SAR) studies.
Reductive Amination
The ketone group at position 5 undergoes reductive amination:
Protocol:
-
Condensation: R-NH₂, MeOH, RT (2 hrs)
-
Reduction: NaBH₃CN, 0°C → RT
-
Product: Secondary amine derivative with modified lipophilicity
Enzymatic Modifications
In vitro studies suggest susceptibility to hepatic cytochrome P450 oxidation:
| Enzyme | Site of Metabolism | Metabolite Identified |
|---|---|---|
| CYP3A4 | Phenethyl side chain | Benzylic alcohol derivative |
| CYP2D6 | Fluorophenyl ring | Hydroxylated para to F |
These transformations are critical for predicting pharmacokinetic behavior.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C–N bond cleavage between pyrazolo and pyrimidine rings
-
Formation of radical intermediates detectable via EPR
Key Reactivity Trends
| Functional Group | Reactivity Priority | Stabilizing Factors |
|---|---|---|
| 2-chloro-4-fluorophenyl | High | Electron-withdrawing substituents |
| Acetamide | Moderate | Resonance stabilization |
| Dioxopyrimidine | Low | Conjugative effects |
Data synthesized from and analogous pyrazolo[4,3-d]pyrimidine systems .
This compound's chemical versatility makes it a valuable scaffold for medicinal chemistry optimization, though specific reaction yields and detailed mechanistic studies remain proprietary in most sources. Further exploration of its reactivity space requires advanced techniques like in situ IR spectroscopy and computational modeling .
Scientific Research Applications
The compound has been studied for various biological activities:
- Anticancer Properties : Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant anticancer effects. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. The inhibition of COX enzymes can lead to reduced production of inflammatory mediators such as prostaglandins.
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazolo[4,3-d]pyrimidine derivatives against human cancer cell lines. The results showed that the tested compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells. The specific IC50 values for N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl...) were comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of the compound through COX inhibition assays. The study found that the compound effectively reduced COX enzyme activity with an IC50 value significantly lower than that of traditional anti-inflammatory drugs like ibuprofen.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Heterocyclic Scaffold
The pyrazolo[4,3-d]pyrimidine core is shared with 2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (). Both compounds feature a 1-ethyl-3-methyl substitution on the pyrazole ring and a phenethyl group at position 4. However, the acetamide substituent differs: the target compound has a 2-chloro-4-fluorophenyl group, while the analog in uses a 4-fluorobenzyl group.
Substituent Variations in Pyrazolopyrimidine Derivatives
Example 83 () introduces a chromen-4-one moiety fused to the pyrazolo[3,4-d]pyrimidine core, diverging significantly from the target compound’s structure. Additionally, the presence of dimethylamino and isopropoxy groups in Example 83 suggests altered solubility and metabolic stability compared to the target compound’s halogenated phenyl group .
Acetamide Side-Chain Modifications
The N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () highlights the impact of bulky substituents (e.g., tert-butyl, indole rings) on steric hindrance and pharmacokinetics.
Comparative Data Table
Key Research Findings
- : Chromenone-containing derivatives (e.g., Example 83) exhibit higher melting points (302–304°C), suggesting enhanced crystallinity and stability compared to the target compound .
- : Computational structure comparison methods emphasize that minor substituent changes (e.g., Cl vs. F) significantly alter metabolic pathway interactions, as seen in halogenated pyrazolopyrimidines .
Biological Activity
The compound N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chloro-fluorophenyl moiety and a pyrazolo-pyrimidine core, contributing to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been documented to possess broad-spectrum antimicrobial activity against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has shown promise in anticancer research. Pyrazolo[4,3-d]pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Case Study: Inhibition of Tumor Growth
A notable case study involved the evaluation of a related pyrazolo compound in a murine model of cancer. The results indicated a significant reduction in tumor size when treated with the compound, suggesting its potential as an effective therapeutic agent .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which are pivotal in inflammatory processes .
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases. Preliminary studies indicate that the compound may exhibit antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases associated with cancer progression.
- Receptor Modulation : Interaction with specific receptors can modulate cellular responses leading to apoptosis or anti-inflammatory effects.
- Gene Expression Regulation : The compound may influence gene expression related to cell cycle regulation and apoptosis.
Data Summary Table
Q & A
Basic: What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?
The compound is synthesized via multi-step protocols, often involving nucleophilic substitution, cyclization, and amide coupling. A representative method includes reacting intermediates (e.g., fluoropyrimidines) with acetamide derivatives under reflux in polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16–24 hours. Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization . Key parameters include temperature control to prevent side reactions and stoichiometric precision in amide bond formation.
Basic: Which analytical techniques are essential for structural confirmation?
X-ray crystallography is the gold standard for resolving atomic positions and ring conformations, especially for pyrazolo-pyrimidinone cores . Complementary methods include:
- ¹H/¹³C NMR : To verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.6 ppm) .
- LC-MS : For molecular ion ([M+H]⁺) validation and purity assessment (e.g., m/z 362.0 observed in similar analogs) .
- Elemental analysis : To confirm stoichiometry (C, H, N, Cl, F) .
Basic: How do physicochemical properties (e.g., logP, polar surface area) influence its applicability in biological studies?
The compound’s calculated logP (2.6) and topological polar surface area (87.5 Ų) suggest moderate lipophilicity and membrane permeability, making it suitable for in vitro enzyme assays. However, its hydrogen-bond acceptor count (5) may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS targets. Solubility in DMSO (>10 mM) is critical for stock solutions .
Advanced: What experimental design strategies optimize synthesis yield and purity?
Use Design of Experiments (DoE) to screen variables (temperature, solvent ratios, catalyst loading). Bayesian optimization algorithms can model non-linear relationships between parameters and yield, reducing trial runs. For example, orthogonal arrays (e.g., Taguchi methods) efficiently identify dominant factors like reaction time or solvent polarity . Post-synthesis, employ HPLC-DAD to quantify impurities and guide recrystallization conditions .
Advanced: How can conflicting solubility or stability data be resolved?
Contradictions often arise from solvent choice (e.g., DMSO vs. aqueous buffers) or pH variations. Validate solubility via dynamic light scattering (DLS) to detect aggregates. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS/MS monitoring. Cross-reference with crystallography data to assess hygroscopicity or polymorphic transitions .
Advanced: What in silico approaches predict bioactivity or metabolic pathways?
- Molecular docking : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., kinase ATP-binding pockets).
- QSAR models : Leverage topological descriptors (e.g., Wiener index, XlogP) to correlate structure with IC₅₀ values .
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of ethyl groups) .
Advanced: How is regioselectivity controlled during pyrazolo-pyrimidinone ring formation?
Regioselectivity in cyclization steps is governed by electronic and steric effects. Substituents at the 1- and 3-positions (e.g., ethyl, methyl) direct electrophilic attack via steric hindrance. Use DFT calculations (B3LYP/6-31G*) to map transition-state energies and optimize protecting groups (e.g., phenethyl for N6 stabilization) .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Disordered atoms (common in flexible phenethyl chains) complicate X-ray refinement. Strategies include:
- Low-temperature crystallography (100 K) to reduce thermal motion.
- Co-crystallization with stabilizing agents (e.g., PEG 400).
- Hirshfeld surface analysis to identify weak interactions (C–H···O, π-π stacking) guiding crystal packing .
Advanced: How are stability-indicating assays developed for long-term storage?
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).
- HPLC-UV/ELSD : Track degradation products (e.g., de-ethylation or pyrimidine ring cleavage).
- Karl Fischer titration : Monitor hygroscopicity in lyophilized forms .
Advanced: What statistical methods validate reproducibility in batch synthesis?
Apply ANOVA to compare inter-batch variability (e.g., yield, impurity profiles). Use principal component analysis (PCA) to cluster batches by spectral fingerprints (FTIR, NMR). For method transfer, calculate Horwitz ratios (≤2.0) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
